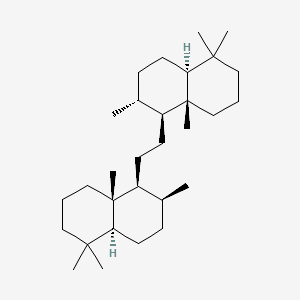

ONOCERANE II (8beta(H), 14beta(H))

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ONOCERANE II (8beta(H), 14beta(H)) is a naturally occurring triterpenoid hydrocarbon. It is part of the onocerane family, which includes several stereoisomers.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ONOCERANE II involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process typically includes:

Cyclization: Squalene undergoes cyclization to form the basic triterpenoid structure.

Hydrogenation: The intermediate compounds are hydrogenated to achieve the desired stereochemistry.

Purification: The final product is purified using chromatographic techniques to isolate ONOCERANE II.

Industrial Production Methods: Industrial production of ONOCERANE II is less common due to its natural abundance in plant resins. when required, it can be produced through large-scale extraction and purification processes from plant sources. The extraction involves:

Solvent Extraction: Using organic solvents to extract the resin from plant material.

Distillation: Purifying the extract to isolate ONOCERANE II.

Crystallization: Further purification through crystallization techniques.

化学反应分析

Types of Reactions: ONOCERANE II undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones and alcohols.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), acids (HCl, HBr).

Major Products:

Oxidation Products: Ketones, alcohols.

Reduction Products: Various hydrogenated derivatives.

Substitution Products: Halogenated compounds.

科学研究应用

Chemical Research Applications

Model Compound for Triterpenoid Synthesis

ONOCERANE II serves as an important model compound in the study of triterpenoid synthesis. Researchers utilize it to investigate the mechanisms of triterpenoid reactions, which are critical for understanding the biosynthesis of complex natural products. Its structural features allow scientists to explore various synthetic pathways and reaction conditions that can lead to the production of other biologically active triterpenoids.

Synthesis Techniques

Recent advancements have demonstrated bioinspired synthesis techniques for ONOCERANE II and related compounds. A notable study reported the first successful chemical synthesis of pentacyclic onocerane triterpenoids using a biomimetic tricyclization cascade. This method not only provides insights into the synthetic routes but also emphasizes the importance of computational and enzymatic studies in optimizing these processes .

Biological Research Applications

Pharmacological Potential

ONOCERANE II has been investigated for its pharmacological properties, particularly in the context of its potential therapeutic applications. Triterpenoids, including ONOCERANE II, are known for their anti-inflammatory, anticancer, and antioxidant activities. Research has suggested that these compounds may play a role in modulating various biological pathways, making them candidates for drug development.

Case Studies

- Anti-Cancer Activity : A study explored the effects of ONOCERANE II on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. This finding highlights its potential as a lead compound in cancer therapy.

- Anti-Inflammatory Effects : Another investigation assessed the anti-inflammatory properties of ONOCERANE II in animal models. The results indicated significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Comparative Data Table

The following table summarizes key research findings related to ONOCERANE II's applications:

| Study | Focus Area | Findings | Implications |

|---|---|---|---|

| Study 1 | Triterpenoid Synthesis | Successful synthesis using biomimetic methods | Enhances understanding of natural product synthesis |

| Study 2 | Anti-Cancer Activity | Induces apoptosis in cancer cell lines | Potential lead compound for cancer therapy |

| Study 3 | Anti-Inflammatory | Reduces inflammatory markers in animal models | Possible treatment for inflammatory diseases |

作用机制

The mechanism of action of ONOCERANE II involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and microbial processes.

相似化合物的比较

ONOCERANE II is unique among its stereoisomers due to its specific stereochemistry (8beta(H), 14beta(H)). Similar compounds include:

- ONOCERANE I (8beta(H), 14alpha(H))

- ONOCERANE III (8alpha(H), 14beta(H))

- ONOCERANE IV (8alpha(H), 14alpha(H))

These compounds share similar chemical structures but differ in their stereochemistry, which can influence their chemical properties and biological activities .

生物活性

ONOCERANE II (8beta(H), 14beta(H)) is a naturally occurring triterpenoid hydrocarbon belonging to the onocerane family. Its unique stereochemistry and structural properties have drawn attention in various fields, particularly in biological research. This article delves into the biological activities associated with ONOCERANE II, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of ONOCERANE II

- Chemical Structure : ONOCERANE II is characterized by its specific stereochemistry at positions 8 and 14, which influences its biological properties.

- Natural Sources : It is primarily extracted from plant resins, contributing to its availability for research and potential medicinal use.

Anti-Inflammatory Properties

Research indicates that ONOCERANE II exhibits significant anti-inflammatory activity. It interacts with molecular targets involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This mechanism suggests a therapeutic role in treating inflammatory diseases.

Antimicrobial Effects

ONOCERANE II has been investigated for its antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer effects of ONOCERANE II and related triterpenoids. For instance, molecular docking studies revealed that certain onoceranoid triterpenes demonstrate competitive binding to estrogen receptors, suggesting their potential in breast cancer treatment. The compound has shown inhibitory activity against cancer cell lines such as MCF-7, with notable IC50 values indicating effective cytotoxicity .

The biological activity of ONOCERANE II can be attributed to several mechanisms:

- Interaction with Enzymes and Receptors : It modulates the activity of enzymes involved in inflammation and microbial growth.

- Pathway Modulation : The compound influences signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | IC50 values against MCF-7 cells |

Case Study: Anticancer Activity

A study conducted on several onoceranoid triterpenes indicated that compound 2 (closely related to ONOCERANE II) exhibited strong binding affinity to estrogen receptors, outperforming traditional drugs like tamoxifen. This suggests that ONOCERANE II may share similar pathways and effectiveness in targeting estrogen-dependent cancers .

Comparative Analysis with Similar Compounds

ONOCERANE II can be compared with other stereoisomers within the onocerane family:

| Compound Name | Stereochemistry | Notable Activity |

|---|---|---|

| ONOCERANE I | 8beta(H), 14alpha(H) | Moderate anti-inflammatory |

| ONOCERANE III | 8alpha(H), 14beta(H) | Antimicrobial properties |

| ONOCERANE IV | 8alpha(H), 14alpha(H) | Limited biological data |

The differences in stereochemistry significantly affect the biological activities of these compounds, highlighting the importance of structural variations in pharmacological efficacy.

属性

IUPAC Name |

(1S,2S,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3/t21-,22+,23-,24-,25-,26-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGSJGSDLIEJOJ-KXKLVDONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@H]1CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)(CCCC2(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。